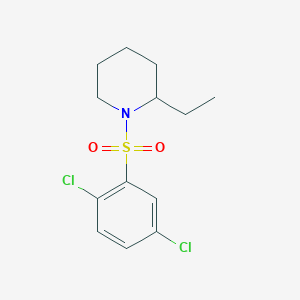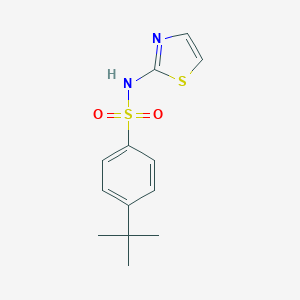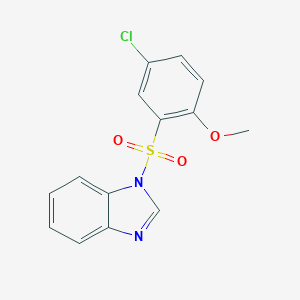
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as CBF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, particularly in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its potential use as an anticancer agent, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can result in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
This compound has also been found to have antioxidant effects, and has been shown to protect against oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. Oxidative stress can lead to cellular damage and has been implicated in the development of various diseases, including cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. Although this compound has been found to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Another limitation is the lack of understanding of its mechanism of action. While this compound has been found to inhibit various enzymes and signaling pathways, the exact mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. One direction is the further investigation of its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in animal models of cancer.
Another direction is the study of this compound's potential as a treatment for neurodegenerative diseases. Studies could focus on the mechanism of action of this compound and its effects on cognitive function in animal models of Alzheimer's disease.
Finally, there is potential for the development of new compounds based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, particularly in the fields of biochemistry and pharmacology. While there are still limitations to its use in lab experiments, there is potential for further study and the development of new compounds based on its structure.
Méthodes De Synthèse
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZBMXHIUPEBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)




![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)


![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)